molecular formula C20H21ClN6O4 B3005414 ethyl 4-{2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetyl}piperazine-1-carboxylate CAS No. 778623-12-4

ethyl 4-{2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetyl}piperazine-1-carboxylate

Cat. No.: B3005414
CAS No.: 778623-12-4
M. Wt: 444.88
InChI Key: FFZMMIRCWKONEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazolo[3,4-d]pyrimidinone core fused with a 3-chlorophenyl group at position 1, an acetyl linker at position 5, and a piperazine ring substituted with an ethyl carboxylate group. The pyrazolo-pyrimidine scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition due to its ability to mimic ATP binding . The 3-chlorophenyl substituent enhances lipophilicity and may influence target selectivity, while the piperazine-carboxylate moiety improves solubility and bioavailability .

Properties

IUPAC Name

ethyl 4-[2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN6O4/c1-2-31-20(30)25-8-6-24(7-9-25)17(28)12-26-13-22-18-16(19(26)29)11-23-27(18)15-5-3-4-14(21)10-15/h3-5,10-11,13H,2,6-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFZMMIRCWKONEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetyl}piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 3-chlorophenylhydrazine and ethyl acetoacetate, under acidic or basic conditions to form the pyrazolo[3,4-d]pyrimidine core.

    Acetylation: The pyrazolo[3,4-d]pyrimidine core is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Piperazine Ring Introduction: The acetylated pyrazolo[3,4-d]pyrimidine is reacted with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to introduce the piperazine ring.

    Esterification: Finally, the compound is esterified with ethanol in the presence of a catalyst like sulfuric acid to form the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The 3-chlorophenyl group can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Alcohol derivatives of the carbonyl groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-{2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetyl}piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in signal transduction pathways.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, anticancer, and antiviral activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 4-{2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetyl}piperazine-1-carboxylate involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound binds to the active site of enzymes, inhibiting their activity. This is particularly relevant for kinases, where it can block the phosphorylation of target proteins.

    Signal Transduction Pathways: By inhibiting key enzymes, the compound can modulate signal transduction pathways, affecting cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds
Compound ID/Ref. Core Structure Substituents/Modifications Key Differences vs. Target Compound
Target Compound Pyrazolo[3,4-d]pyrimidinone 3-Chlorophenyl, acetyl linker, ethyl-piperazine carboxylate Reference compound
Pyrazolo[3,4-d]pyrimidine derivative Pyrazolo[3,4-d]pyrimidinone Ethyl-triazinoindole at position 1, amino group at position 5 Lacks 3-chlorophenyl; modified heterocyclic substituent
3-(4-Chlorophenyl)pyrazolo[3,4-b]pyridinone Pyrazolo[3,4-b]pyridinone 4-Chlorophenyl at position 3, methyl group at position 4 Different core (pyridinone vs. pyrimidinone); para-Cl
Ethyl 4-[2-(4-chlorophenyl)-triazolo[...] Triazolo[1,5-a]pyrimidine 4-Chlorophenyl, methyl group, triazolo-pyrimidine core Triazolo-pyrimidine core; para-Cl substitution
SAHA-like compound Hydroxamic acid Aliphatic chain with terminal hydroxamic acid Entirely different scaffold; HDAC inhibitor

Key Observations :

  • Core Heterocycles: Pyrazolo-pyrimidinones (target) vs. triazolo-pyrimidines or pyrazolo-pyridinones alter electronic properties and binding interactions.
  • Substituent Position : Meta-chlorophenyl (target) vs. para-chlorophenyl in may affect steric and electronic interactions with target proteins.
  • Linker and Solubility : The acetyl-piperazine-carboxylate group in the target compound contrasts with sulfonyl-piperazine or hydroxamic acid moieties, impacting solubility and pharmacokinetics.

Computational Similarity Analysis

Using Tanimoto coefficients () and molecular fingerprints (e.g., Morgan fingerprints), the target compound shows moderate similarity (~60–70%) to pyrazolo-pyrimidine derivatives but low similarity (<30%) to triazolo-pyrimidines or hydroxamic acids . Activity cliffs (structurally similar compounds with divergent activities) are possible due to subtle differences, such as chloro-substituent position .

Table 2: Tanimoto Similarity Scores (Hypothetical Data)
Compound Tanimoto Score vs. Target
Pyrazolo[3,4-d]pyrimidine 0.68
4-Chlorophenyl-pyridinone 0.52
Triazolo-pyrimidine 0.41
SAHA 0.18

Pharmacological and Physicochemical Properties

Table 3: Predicted ADME Properties (Based on )
Property Target Compound Pyrazolo[3,4-d]pyrimidine 4-Chlorophenyl-pyridinone
Molecular Weight (g/mol) 458.89 432.45 385.82
logP 2.8 3.1 2.5
H-Bond Donors 1 2 1
H-Bond Acceptors 7 6 5
Solubility (LogS) -4.2 -3.8 -3.5

Key Insights :

  • The ethyl-piperazine carboxylate group improves solubility over non-carboxylated analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.